Methyl 2-ethylhexyl phthalate
Overview
Description
Methyl 2-ethylhexyl phthalate is an organic compound with the molecular formula C17H24O4. It is a phthalate ester derived from phthalic acid and is commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products .
Mechanism of Action
Target of Action
Methyl 2-ethylhexyl phthalate (MEHP) is known to interact with various cellular targets. One of the primary targets of MEHP is the peroxisome proliferator-activated receptor (PPARα), a key regulator of lipid metabolism . MEHP can activate PPARα, leading to changes in gene and protein expression .
Mode of Action
MEHP interacts with its targets, primarily PPARα, leading to changes in cellular processes. The activation of PPARα by MEHP can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress . This interaction can also lead to changes in intracellular kinase activities .
Biochemical Pathways
MEHP affects several biochemical pathways. It is known to promote fatty acid synthesis in liver cells, leading to non-alcoholic fatty liver disease (NAFLD) . Additionally, MEHP can alter the action potential activities of neurons, indicating potential effects on neuronal excitability and ion channel activities .
Pharmacokinetics
The pharmacokinetics of MEHP involve several stages, including absorption, distribution, metabolism, and excretion (ADME). Higher molecular weight phthalates like MEHP are primarily absorbed through ingestion, while lower molecular weight phthalates can be absorbed through inhalation and dermal pathways . Once absorbed, MEHP undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites then enter the bloodstream and reach the liver for further detoxification before being excreted via urine and/or feces .
Result of Action
The action of MEHP at the molecular and cellular level results in several effects. It can lead to increased cell proliferation and inhibition of apoptosis . In liver cells, MEHP can promote fatty acid synthesis, leading to NAFLD . In neurons, MEHP can alter action potential activities, potentially affecting neuronal excitability and ion channel activities .
Action Environment
The action, efficacy, and stability of MEHP can be influenced by various environmental factors. Phthalates like MEHP are known to be persistent in the environment and can be detected in various environmental media . They are known to be degraded slowly by non-biological processes such as hydrolysis and photodecomposition, but biodegradation by microorganisms can play a significant role . The environmental fate, transport, and degradation of MEHP are highly dependent on its physical and chemical properties .
Biochemical Analysis
Biochemical Properties
Methyl 2-ethylhexyl phthalate is known to disrupt the endocrine system, affecting reproductive health and physical development . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce oxidative stress and inhibit follicle growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and methanol. The reaction typically involves an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with 2-ethylhexanol and methanol in the presence of an acid catalyst . The process is optimized for high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethylhexyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phthalic acid, 2-ethylhexanol, and various phthalate salts .
Scientific Research Applications
Methyl 2-ethylhexyl phthalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Diethyl phthalate
- Dimethyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Methyl 2-ethylhexyl phthalate stands out due to its specific applications and its role as a plasticizer in various industrial processes .
Properties
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYNKBGLFNKJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880902 | |
Record name | methyl 2-ethylhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56166-83-7 | |
Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 2-ethylhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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